1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one
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Overview
Description
1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a phenyl group attached to the pyrazole ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, offering favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-3-(4-phenyl-1H-pyrazol-3-yl)propan-1-one: Similar structure but with a propanone group.
4-(3-Phenyl-1H-pyrazol-4-yl)benzaldehyde: Contains a benzaldehyde group instead of an ethanone group.
1-(4-(1-Phenyl-1H-pyrazol-3-yl)phenyl)ethanone: Lacks the dihydro component in the pyrazole ring.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications .
Properties
CAS No. |
61447-60-7 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-[4-(2-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H16N2O/c1-13(20)14-7-9-15(10-8-14)17-11-12-19(18-17)16-5-3-2-4-6-16/h2-10H,11-12H2,1H3 |
InChI Key |
MPETZCQDOCMMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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